3-Bromofuran-2,5-dione (CAS: 5926-51-2), widely known as bromomaleic anhydride, is a highly reactive halogenated heterocyclic compound. Unlike many simple anhydrides, it exists as a dense, clear to yellow liquid at room temperature, exhibiting a specific gravity of approximately 1.97 and a boiling point of 215 °C at atmospheric pressure. The compound is characterized by its electrophilic furan-2,5-dione core coupled with a bromine substituent at the 3-position, which fundamentally alters its electronic properties and leaving-group capabilities[1]. In procurement contexts, it is prioritized as a high-performance dienophile for Diels-Alder cycloadditions, a sequence-controlling comonomer in polymer synthesis, and a critical building block for expanding polycyclic aromatic hydrocarbon (PAH) cores [2].
Substituting 3-bromofuran-2,5-dione with unsubstituted maleic anhydride routinely fails in synthetic pathways requiring post-cycloaddition aromatization. When standard maleic anhydride undergoes a Diels-Alder reaction, the resulting cycloadduct remains saturated at the newly formed ring, necessitating harsh, distinct oxidative dehydrogenation steps (e.g., using toxic nitrobenzene at >200 °C) to restore aromaticity[1]. In contrast, the bromine atom in 3-bromofuran-2,5-dione serves as a built-in leaving group, allowing for spontaneous or base-catalyzed thermal rearomatization via hydrogen bromide (HBr) elimination directly following the cycloaddition [1]. Furthermore, from a processability standpoint, standard maleic anhydride is a solid (melting point ~52 °C), whereas 3-bromofuran-2,5-dione is a liquid, rendering the former unsuitable for direct neat-liquid pumping in continuous-flow manufacturing without the addition of solvents or heated transfer lines [2].
In the synthesis of bay-extended perylenes, the choice of dienophile dictates the number of synthetic steps and the required reaction conditions. When 3-bromofuran-2,5-dione is utilized, the initial cycloaddition is followed by thermal rearomatization via HBr elimination, yielding the fully aromatic extended core in a single step with a 60% yield after 2 hours at reflux [1]. Conversely, achieving the same aromatized product with unsubstituted maleic anhydride requires the use of nitrobenzene as both a solvent and an oxidizing agent at 202 °C for 1.5 hours, yielding only 45% [1].
| Evidence Dimension | Yield and conditions for aromatized bay-region perylene adducts |
| Target Compound Data | 60% yield via spontaneous HBr elimination (solvent-free, 2 h reflux) |
| Comparator Or Baseline | Maleic anhydride (45% yield, requires nitrobenzene oxidant at 202 °C) |
| Quantified Difference | 15% higher yield and complete elimination of toxic nitrobenzene oxidants |
| Conditions | Diels-Alder cycloaddition to the bay region of perylene |
Procuring the brominated analog eliminates the need for harsh oxidants and reduces synthetic steps, directly lowering waste and improving safety profiles in organic electronic materials manufacturing.
For advanced polymer architectures, sequence distribution is critical. 3-Bromofuran-2,5-dione forms a strict 1:1 charge-transfer complex with styrene, leading to highly regulated alternating copolymerization. Experimental kinetic studies demonstrate that the monomer reactivity ratios at 60 °C are r(BMA) = 0 and r(St) = 0.05 [1]. This near-zero reactivity ratio for the anhydride ensures that homopolymerization does not occur, forcing a rigorously alternating sequence. Furthermore, the resulting copolymer can undergo quantitative dehydrobromination at 190 °C for 1 hour to yield an unsaturated polymer backbone, a functionalization pathway entirely inaccessible when using standard maleic anhydride [1].
| Evidence Dimension | Monomer reactivity ratios and post-polymerization functionalization |
| Target Compound Data | r1 = 0, r2 = 0.05 (strict alternating); enables thermal dehydrobromination at 190 °C |
| Comparator Or Baseline | Standard random comonomers (r1 > 0, r2 > 0) and unsubstituted maleic anhydride (cannot undergo dehydrobromination) |
| Quantified Difference | Near-perfect alternating sequence (r1=0) and exclusive access to backbone unsaturation via HBr loss |
| Conditions | Radical copolymerization with styrene at 60 °C |
Buyers developing sequence-controlled functional polymers or thermally reactive photoresists must select this compound to guarantee alternating monomer distribution and enable downstream backbone unsaturation.
The physical state of a reagent governs its processability at scale. 3-Bromofuran-2,5-dione is a dense liquid at standard ambient temperature, exhibiting a specific gravity of 1.97 and a boiling point of 215 °C . In stark contrast, the baseline comparator, maleic anhydride, is a crystalline solid with a melting point of approximately 52 °C [1]. The liquid nature of the brominated derivative allows it to be pumped, metered, and injected directly as a neat reagent into continuous-flow reactors or solvent-free bulk polycondensation systems. Utilizing solid maleic anhydride would require either dissolution in organic solvents—reducing volumetric productivity—or the implementation of heated transfer lines to prevent crystallization and clogging .
| Evidence Dimension | Physical state and handling requirements at 20–25 °C |
| Target Compound Data | Liquid (Specific gravity 1.97, pumpable neat) |
| Comparator Or Baseline | Maleic anhydride (Solid, melting point ~52 °C) |
| Quantified Difference | Phase transition from solid to liquid at room temperature, eliminating the need for >55 °C heated lines |
| Conditions | Ambient storage, dosing, and continuous-flow reactor injection |
Procuring a liquid dienophile drastically simplifies engineering requirements for continuous-flow setups and maximizes reactor throughput by enabling solvent-free processing.
The introduction of the strongly electron-withdrawing bromine atom significantly alters the dienophile's electronic profile. In comparative studies of Diels-Alder reactions with distorted hydrocarbons (such as 1,4-diphenylbenz[a]aceanthrylene), the use of bromomaleic anhydride alters the transition state relative to unsubstituted maleic anhydride [1]. The bromine substituent lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the electrophilicity of the double bond and accelerating the reaction with electron-rich dienes. Additionally, the steric bulk of the bromine atom can be leveraged to tune the endo/exo stereochemical π-facial selectivity, providing a mechanism for stereocontrol that is absent in the symmetrical, unsubstituted maleic anhydride [1].
| Evidence Dimension | LUMO energy lowering and stereochemical tuning |
| Target Compound Data | Lower LUMO energy and asymmetric steric bulk via the bromo-substituent |
| Comparator Or Baseline | Maleic anhydride (higher LUMO, symmetrical) |
| Quantified Difference | Increased electrophilicity and altered endo/exo ratios due to halogen-induced steric/electronic asymmetry |
| Conditions | Diels-Alder cycloaddition with sterically hindered polycyclic dienes |
For synthetic chemists targeting complex natural products or specific stereoisomers, this compound provides the necessary electronic activation and steric bias to achieve high diastereoselectivity.
Directly leveraging its capacity for spontaneous HBr elimination post-cycloaddition, this compound is the optimal dienophile for expanding the bay regions of perylenes and coronenes. It allows materials scientists to synthesize highly conjugated, fully aromatized battery electrode materials and organic semiconductors in fewer steps and without the use of harsh oxidants like nitrobenzene[1].
Due to its strict alternating copolymerization kinetics (r1=0) with electron-rich monomers like styrene, it is ideal for manufacturing highly regulated polymer backbones. The subsequent ability to undergo thermal dehydrobromination makes it a critical precursor for creating unsaturated, cross-linkable polymers used in advanced photoresists and specialty coatings [2].
Because it is a dense liquid at room temperature, chemical engineers can procure this compound to bypass the material handling challenges of solid anhydrides. It is perfectly suited for neat injection in continuous-flow Diels-Alder processes or bulk polycondensations, maximizing reactor volume efficiency and eliminating the need for heated transfer lines .
The compound serves as a primary building block for synthesizing substituted aminomaleimides and bromomaleimides. These derivatives are highly valued in chemical biology for the reversible or permanent modification of proteins and peptides, where the bromine atom acts as a reactive site for targeted nucleophilic displacement by cysteine residues .
Irritant